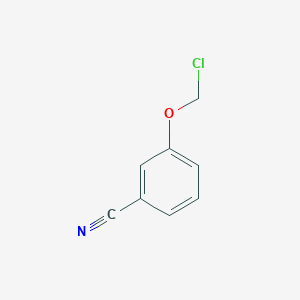

3-(Chloromethoxy)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

3-(chloromethoxy)benzonitrile |

InChI |

InChI=1S/C8H6ClNO/c9-6-11-8-3-1-2-7(4-8)5-10/h1-4H,6H2 |

InChI Key |

XXTQLQFMHLPGTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCl)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloromethyl Benzonitrile

Radical Chlorination Strategies

Radical chlorination of 3-methylbenzonitrile (B1361078) is a common and direct method for producing 3-(chloromethyl)benzonitrile (B1583590). This process typically involves the use of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), and a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile). The reaction is generally conducted in a non-polar solvent under thermal or photochemical conditions to facilitate the formation of the desired benzylic chloride. The selectivity of this reaction is crucial, as over-chlorination can lead to the formation of 3-(dichloromethyl)benzonitrile (B13702830) and 3-(trichloromethyl)benzonitrile as byproducts.

Reactivity and Reaction Mechanisms of 3 Chloromethyl Benzonitrile

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group is the primary site for nucleophilic attack in 3-(chloromethyl)benzonitrile (B1583590). cymitquimica.com The carbon atom of the chloromethyl group is rendered electrophilic by the adjacent electron-withdrawing chlorine atom, making it susceptible to reaction with a wide range of nucleophiles. smolecule.com

SN1 and SN2 Pathways in Derivatization

The substitution of the chlorine atom in 3-(chloromethyl)benzonitrile can proceed through either an SN1 or an SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

SN2 Pathway : This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For example, the reaction of 3-(chloromethyl)benzonitrile with sodium cyanide in dimethylformamide to yield 3-(cyanomethyl)benzonitrile (B188025) proceeds via an SN2 mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom at the same time as the chloride ion departs.

SN1 Pathway : While less common, an SN1 pathway can be induced under conditions that favor the formation of a benzylic carbocation. This is facilitated by the use of polar protic solvents and weaker nucleophiles. The stability of the resulting carbocation, while somewhat destabilized by the electron-withdrawing nitrile group, can be sufficient for the reaction to proceed. However, for benzylic halides like 3-(chloromethyl)benzonitrile, the S_N2 mechanism is generally more prevalent. semanticscholar.org

Heteroatom Nucleophile Interactions (e.g., S- and N-nucleophiles)

3-(Chloromethyl)benzonitrile readily reacts with various heteroatom nucleophiles, particularly those containing sulfur and nitrogen, to form a diverse array of derivatives.

N-Nucleophiles : Amines and other nitrogen-containing compounds are effective nucleophiles for the substitution of the chlorine atom. For instance, the reaction with piperazine (B1678402) derivatives is a key step in the synthesis of certain pharmaceutical compounds. epa.gov These reactions typically proceed under basic conditions to neutralize the HCl generated.

S-Nucleophiles : Thiolates and other sulfur nucleophiles also react efficiently with 3-(chloromethyl)benzonitrile. These reactions are instrumental in the synthesis of various sulfur-containing heterocyclic compounds and other molecules of interest in materials science and medicinal chemistry.

Radical-Mediated Transformations Involving the Benzylic Position

The benzylic C-H bonds of the chloromethyl group are susceptible to homolytic cleavage, opening avenues for radical-mediated transformations. These reactions offer alternative pathways for functionalization that are often complementary to ionic processes. thieme-connect.de

Single Electron Transfer Processes

Single electron transfer (SET) processes can be employed to generate a benzylic radical from 3-(chloromethyl)benzonitrile. thieme-connect.de This can be achieved through either reduction or oxidation.

Reductive SET : A one-electron reduction of 3-(chloromethyl)benzonitrile would lead to the formation of a radical anion, which could then fragment to release a chloride ion and generate the 3-cyanobenzyl radical. This radical intermediate can then participate in various coupling and addition reactions.

Oxidative SET : Conversely, a one-electron oxidation can generate a radical cation. nih.gov While less common for this specific substrate, this pathway is a fundamental process in radical chemistry. thieme-connect.de

The generation of radical species from precursors like 3-(chloromethyl)benzonitrile through SET is a powerful tool in modern organic synthesis, allowing for the construction of complex molecular architectures under mild conditions. thieme-connect.deresearchgate.net

Cascade and Multicomponent Reactions Employing 3-(Chloromethyl)benzonitrile Scaffolds

The dual reactivity of 3-(chloromethyl)benzonitrile makes it an excellent candidate for use in cascade and multicomponent reactions. ub.edursc.orgresearchgate.net These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. ub.edu

Base-Promoted Cascade Cyclizations

In the presence of a suitable base and a pronucleophile, 3-(chloromethyl)benzonitrile can initiate a cascade of reactions leading to the formation of complex heterocyclic structures. nih.govacs.org A notable example involves the reaction of ortho-carbonyl-substituted benzonitriles with compounds like ((chloromethyl)sulfonyl)benzenes. nih.govacs.org

In these reactions, the base first deprotonates the pronucleophile. nih.govacs.org The resulting carbanion then acts as a nucleophile, attacking the carbonyl group of the benzonitrile (B105546) derivative. This is followed by an intramolecular cyclization where the newly formed alkoxide attacks the nitrile group, leading to the formation of a heterocyclic ring system, such as isoindolin-1-ones. nih.govacs.orgresearchgate.net The reaction cascade can involve several elemental steps, including nucleophilic addition, ring closure, and potential rearrangements, all occurring in a single reaction vessel. nih.govacs.org

The following table summarizes a screening of reaction conditions for a cascade reaction involving 2-acetylbenzonitrile (B2691112) and ((chloromethyl)sulfonyl)benzene, which shares mechanistic principles with reactions that could involve 3-(chloromethyl)benzonitrile as a scaffold component.

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 | MeCN | 50 | 24 | 99 |

| 2 | KOtBu | MeCN | rt | 24 | 86 |

| 3 | DBU | MeCN | 50 | 24 | 0 |

| 4 | Et3N | MeCN | 50 | 24 | 0 |

| 5 | K2CO3 | DMSO | 50 | 24 | 99 |

Data adapted from a study on related cascade reactions, illustrating the influence of reaction parameters. acs.org

Tandem Reaction Sequences

A review of available scientific literature indicates that specific tandem reaction sequences starting from 3-(Chloromethoxy)benzonitrile are not well-documented. Tandem or cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are of significant interest in organic synthesis for their efficiency.

While there are no specific examples involving this compound, related benzonitrile derivatives are known to participate in such sequences. For instance, research has shown that ortho-carbonyl-substituted benzonitriles can undergo base-promoted cascade reactions with pronucleophiles like ((chloromethyl)sulfonyl)benzenes. cymitquimica.comsmolecule.com These reactions proceed through a sequence of steps, including nucleophilic attack on the carbonyl group followed by an intramolecular cyclization onto the nitrile, ultimately forming complex heterocyclic structures such as isoindolin-1-ones. cymitquimica.comsmolecule.com Another documented tandem process involves the one-pot conversion of various aldehydes into nitriles using hydroxylamine (B1172632) hydrochloride and triphosgene. nih.govsemanticscholar.org

However, these documented cascade reactions require specific substitution patterns (e.g., an ortho-aldehyde or ketone) that are not present in this compound. Consequently, its application as a substrate in similar tandem sequences has not been reported.

Electrophilic Aromatic Substitution on the Benzonitrile Ring

The benzonitrile ring has two substituents whose directing effects must be considered:

Nitrile Group (-C≡N): This group is strongly deactivating and a powerful meta-director due to its strong electron-withdrawing nature through both resonance and induction.

Chloromethoxy Group (-OCH₂Cl): The oxygen atom, through resonance, can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. However, the electronegative chlorine atom attached to the methyl group, and the oxygen itself, exert a strong negative inductive effect (-I), which deactivates the ring. Studies on the isomer, 2-(Chloromethoxy)benzonitrile, suggest the chloromethoxy group is more electron-withdrawing than a standard methoxy (B1213986) group. ccspublishing.org.cn

The positions on the benzene (B151609) ring relative to the chloromethoxy group are C2, C4, and C6 (ortho/para), and C5 (meta). The positions relative to the nitrile group are C2 and C4 (ortho), C5 (meta), and C6 (para).

The directing effects of the two groups are as follows:

The -OCH₂Cl group directs incoming electrophiles to positions 2, 4, and 6.

The -C≡N group directs incoming electrophiles to position 5.

Given that both groups are deactivating, forcing conditions would likely be required for any electrophilic aromatic substitution to occur. The strong meta-directing and deactivating nature of the nitrile group would significantly disfavor substitution at positions 2, 4, and 6. The -OCH₂Cl group, while an ortho, para-director by resonance, is also inductively deactivating. The most likely, though still challenging, positions for substitution would be those activated by the -OCH₂Cl group and not strongly deactivated by the nitrile group, namely positions 4 and 6. Position 2 is sterically hindered by the two adjacent substituents. Position 5 is the only position that is meta to the nitrile group, but it is also meta to the chloromethoxy group, receiving no resonance activation.

Without experimental data, predicting the precise regioselectivity is speculative. The powerful deactivation by the nitrile group may dominate, potentially preventing the reaction or leading to a mixture of products under harsh conditions.

Derivatization Strategies and Synthesis of Advanced Analogues

Functionalization of the Chloromethyl Group for Divergent Synthesis

Formation of Aldehydes and Carboxylic Acid Derivatives

The oxidation of the chloromethyl group offers a direct route to valuable aldehyde and carboxylic acid derivatives, which are key intermediates in organic synthesis.

Aldehyde Synthesis: The conversion of the benzylic halide to an aldehyde can be accomplished through several established methods. The Sommelet reaction, for instance, involves treating the chloromethyl compound with hexamine, followed by hydrolysis, to yield the corresponding aldehyde. wikipedia.org Another prominent method is the Kornblum oxidation, where the halide is reacted with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like triethylamine (B128534) to form the aldehyde. wikipedia.orgsynarchive.comresearchgate.net This reaction proceeds via an alkoxysulfonium salt intermediate. wikipedia.orgresearchgate.net While initially applied to activated halides like benzylic and α-halo ketones, its scope has been expanded. wikipedia.org These methods provide reliable pathways to 3-(formylmethoxy)benzonitrile.

Carboxylic Acid Synthesis: Further oxidation of the intermediate aldehyde or direct, more vigorous oxidation of the chloromethyl group can yield the corresponding carboxylic acid, (3-cyanophenoxy)acetic acid. This transformation is a fundamental step in moving from a neutral scaffold to an acidic one, significantly altering the compound's physicochemical properties. The oxidation of aldehydes to carboxylic acids is a common transformation in organic chemistry. acs.orglibretexts.org Additionally, the hydrolysis of the nitrile group, discussed later, also provides a route to a carboxylic acid function, but at a different position on the scaffold. libretexts.org

Table 1: Selected Oxidation Reactions of Benzylic Halides

Reaction Name Reagents Product Key Features Sommelet Reaction 1. Hexamine

2. Water/Acid Aldehyde Effective for benzylic halides. Kornblum Oxidation DMSO, Base (e.g., Et₃N) Aldehyde Mild conditions, suitable for activated halides. [12, 24] Strong Oxidation e.g., KMnO₄, CrO₃ Carboxylic Acid Typically proceeds via an aldehyde intermediate. [41, 45]

Introduction of Other Carbon-Based Functional Groups (e.g., via Grignard, Hiyama Cross-Coupling, Kumada Cross-Coupling)

To build more complex molecular frameworks, carbon-carbon bond-forming reactions are essential. The electrophilic nature of the chloromethyl carbon facilitates reactions with various organometallic reagents.

Grignard Reactions: The reaction of 3-(chloromethoxy)benzonitrile with Grignard reagents (R-MgX) would lead to the formation of a new C-C bond, replacing the chlorine atom with an alkyl or aryl group. This is a classic method for extending carbon chains.

Hiyama Cross-Coupling: This palladium- or nickel-catalyzed reaction couples organosilanes with organic halides. mdpi.com It is known for its tolerance of various functional groups. acs.orgorganic-chemistry.org The Hiyama coupling of this compound with an appropriate aryltrialkoxysilane could be used to synthesize diarylmethane-like structures. acs.org This reaction typically involves the oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the organosilane and reductive elimination to form the product. mdpi.com

Kumada Cross-Coupling: This reaction utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organic halide. It is a powerful tool for forming C(sp²)-C(sp³) bonds and could be applied to introduce various aryl or vinyl groups by reacting this compound with the corresponding Grignard reagent.

Synthesis of Sulfonic Esters and Other Charge-Switch Derivatives

Introducing charged or highly polar functional groups can dramatically alter a molecule's properties, such as solubility and receptor-binding interactions. The chloromethyl group is an ideal site for such modifications. By reacting this compound with a sulfonate salt (e.g., sodium methanesulfonate), the chloride can be displaced via an Sₙ2 reaction to form a sulfonic ester (sulfonate). This "charge-switch" derivatization replaces a relatively nonpolar group with a highly polar, anionic (or potentially zwitterionic) one, which can be useful for probing interactions with biological targets.

Modifications of the Benzonitrile (B105546) Moiety

The benzonitrile group itself offers significant opportunities for derivatization, allowing for fundamental changes to the electronic and structural nature of the aromatic core.

Nitrile Group Transformations (e.g., hydrolysis to carboxylic acids, reduction to amines)

The cyano (–C≡N) group is a versatile functional group that can be converted into several other key moieties.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-(chloromethoxy)benzoic acid). libretexts.orgsavemyexams.com This transformation converts a neutral, electron-withdrawing group into an acidic, and also electron-withdrawing, group, which can serve as a handle for further reactions, such as amide bond formation.

Reduction to Amines: The reduction of nitriles provides a route to primary amines. nih.govresearchgate.net A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which converts the nitrile into a benzylamine (B48309) derivative, 3-(chloromethoxy)benzylamine. docbrown.infonumberanalytics.comjove.commasterorganicchemistry.comlibretexts.org The mechanism involves the nucleophilic attack of hydride ions on the nitrile carbon. jove.comlibretexts.org Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel, is another common method. researchgate.netacs.orgacs.orgrsc.org This introduces a basic center into the molecule, drastically changing its properties.

Table 2: Key Transformations of the Nitrile Group

Transformation Reagents Product Functional Group Notes Hydrolysis H₃O⁺ or OH⁻, heat Carboxylic Acid (-COOH) Introduces an acidic site. [49, 50] Reduction 1. LiAlH₄

2. H₂O Primary Amine (-CH₂NH₂) Powerful, non-selective reduction. [16, 26] Catalytic Hydrogenation H₂, Catalyst (e.g., Pd/C, Ra-Ni) Primary Amine (-CH₂NH₂) Can be more selective than LiAlH₄. [2, 4]

Substituent Effects on Reactivity and Selectivity

The reactivity of the entire this compound molecule is governed by the electronic properties of its substituents.

Benzonitrile Moiety: The cyano group (–C≡N) is a strong electron-withdrawing group through both induction and resonance. This deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. ucsb.edu

The combination of a meta-directing cyano group and the complex directing effects of the chloromethoxy group will dictate the regioselectivity of any substitution reactions on the aromatic ring. The electron-withdrawing nature of both groups also enhances the electrophilicity of the benzylic carbon in the chloromethyl group, making it more susceptible to nucleophilic attack.

Synthesis of Fused Heterocyclic Systems Incorporating Benzonitrile Derivatives

The dual functionality of this compound, comprising an electrophilic chloromethoxy group and a versatile nitrile moiety, presents a valuable platform for the synthesis of complex, fused heterocyclic systems. While direct, one-step syntheses of fused systems from this specific precursor are not extensively documented, established derivatization strategies for benzonitriles and compounds with reactive benzylic-type halides can be applied to construct advanced polycyclic analogues. These strategies primarily revolve around intramolecular cyclizations, where the molecule is induced to form a new ring with itself, and intermolecular reactions, where the benzonitrile core is fused with another molecular fragment through cascade or multi-component processes.

Intramolecular Cyclization Strategies

A primary strategy for forming a fused ring onto the this compound scaffold involves a two-step sequence: alkylation followed by cyclization. The highly reactive chloromethoxy group can serve as an electrophilic handle to introduce a carbon chain via nucleophilic substitution. This newly introduced chain can be designed to contain a functional group that can subsequently react with the nitrile group to close a ring.

One of the most classic and potent methods for nitrile-based ring closure is the Thorpe-Ziegler reaction . wikipedia.orgambeed.com This reaction facilitates the intramolecular condensation of a dinitrile to form an enamine, which upon hydrolysis yields a cyclic ketone. wikipedia.org To apply this to this compound, the chloromethoxy group would first be substituted by a nucleophile containing a nitrile, such as the anion of malononitrile (B47326) or another suitable dinitrile precursor. The resulting dinitrile could then undergo base-catalyzed Thorpe-Ziegler cyclization to form a fused, six-membered aminonitrile ring, which can be hydrolyzed to the corresponding fused cyclohexanone (B45756) derivative. This approach is a cornerstone for creating annulated carbocycles that can be further elaborated into various heterocyclic systems. researchgate.net

Intermolecular and Cascade Cyclization Strategies

Cascade reactions, where a series of bond-forming events occur in a single pot, offer an efficient route to complex fused heterocycles from relatively simple starting materials. Research has demonstrated that benzonitriles bearing an ortho-carbonyl group are excellent substrates for such transformations. acs.orgresearchgate.net For instance, the reaction of 2-formylbenzonitrile with reagents like ((chloromethyl)sulfonyl)benzene derivatives, promoted by a simple base, can lead to the formation of isoindolin-1-ones through a cascade involving nucleophilic addition to the carbonyl, followed by intramolecular cyclization onto the nitrile group. acs.orgresearchgate.net

To adapt this methodology for this compound, a preliminary step to introduce a carbonyl group ortho to the nitrile would be necessary. This could potentially be achieved through directed ortho-metalation followed by reaction with an appropriate electrophile. Once the ortho-carbonyl functionality is in place, the resulting intermediate becomes a prime candidate for these powerful cascade reactions, enabling the construction of fused isoindolinone systems.

Furthermore, the nitrile group itself is a key participant in the synthesis of fused pyridone systems. The condensation of aminonitrile derivatives with reagents like diethyl malonate is a well-established method for constructing fused 2-pyridone rings. tandfonline.com This suggests a strategy where the chloromethoxy group is first converted into an amino group (or a precursor) to generate an aminobenzonitrile intermediate, which could then be subjected to cyclization conditions to yield fused pyridone heterocycles. The synthesis of various fused nitrogen-containing heterocycles often relies on the strategic placement and reaction of nitrile functionalities. scholaris.canih.govlongdom.org

The following table outlines potential strategies for synthesizing fused heterocyclic systems from this compound.

| Strategy Type | Key Transformation | Reagents/Conditions | Potential Fused System |

| Intramolecular Cyclization | Alkylation & Thorpe-Ziegler Reaction | 1. Malononitrile anion (or equivalent) 2. Strong base (e.g., NaH, NaOEt) | Fused Aminopyridine / Pyridone |

| Cascade Reaction | Ortho-carbonylation & Cascade Cyclization | 1. Directed Ortho-Metalation (e.g., LDA), then formylation 2. Nucleophile (e.g., sulfonyl carbanion) | Fused Isoindolinone |

| Intermolecular Cyclization | Amination & Pyridone Formation | 1. Nucleophilic substitution with an amine precursor 2. Diethyl malonate, Base (e.g., NaOEt) | Fused Pyridone |

Applications As Key Synthetic Intermediates and Precursors

Building Block for Complex Organic Molecule Synthesis

The utility of benzonitrile (B105546) derivatives as foundational building blocks for more complex structures is well-established in organic chemistry. ontosight.aicdnsciencepub.com 3-(Chloromethoxy)benzonitrile, by analogy with its isomers and related compounds, is a key starting material for introducing the 3-cyanophenoxy moiety into larger molecules. ontosight.ai Phenols and their derivatives are crucial for synthesizing natural products and bioactive compounds. cdnsciencepub.com

The reactivity of the chloromethoxy group allows for its displacement by a wide range of nucleophiles, such as alcohols, phenols, thiols, and amines, to form ether or thioether linkages. This reaction is fundamental in constructing complex molecular frameworks. The nitrile group, meanwhile, is a precursor to other functionalities. It can be reduced to a primary amine (aminomethyl group) or hydrolyzed to a carboxylic acid, further expanding the synthetic possibilities. For instance, related compounds like 3-cyanophenol (B46033) are used to synthesize complex organic molecules by leveraging the reactivity of both the hydroxyl and cyano groups. ontosight.ai The synthesis of intricate molecules like pharmacologically active benzofurans often starts from substituted hydroxybenzonitriles, highlighting the importance of this class of building blocks. rasayanjournal.co.in

| Reactant Class | Potential Product Structure |

| Alcohols (R'-OH) | 3-(Alkoxymethoxy)benzonitrile |

| Amines (R'-NH₂) | 3-(Aminomethoxy)benzonitrile |

| Thiols (R'-SH) | 3-(Thiolmethoxy)benzonitrile |

| Carbanions | C-C bond formation at the methoxy (B1213986) carbon |

Precursor in the Development of Advanced Intermediates

Beyond being a simple building block, this compound serves as a precursor for creating more elaborate, "advanced" intermediates. These are molecules that have undergone several synthetic steps and are primed for final-stage assembly into a target compound, such as a pharmaceutical or a functional material. cymitquimica.com

For example, cascade reactions starting from substituted benzonitriles can lead to the formation of complex heterocyclic systems like isoindolin-1-ones. acs.orgnih.gov These products are not end-points but are valuable intermediates for synthesizing natural products like aristolactams. nih.gov The synthesis of molecules such as 3-(4-Chloromethyl-5-methyl-1,3-oxazol-2-yl)benzonitrile demonstrates how a simple benzonitrile core can be elaborated into a more complex, multi-ring intermediate tailored for specific applications. smolecule.com The versatility of the benzonitrile moiety makes it a common feature in precursors for a range of specialty chemicals, including those used in pharmaceuticals and agrochemicals. cymitquimica.com

Utility in Materials Science Research

The unique electronic properties conferred by the nitrile group make benzonitrile derivatives attractive for the field of materials science. ontosight.aiontosight.ai These compounds are increasingly being explored for the creation of high-performance polymers, functional dyes, and components for electronic devices.

This compound is a candidate monomer for incorporation into polymer chains. The chloromethoxy group can be used to link the molecule into a polymer backbone, for instance, in the synthesis of polyetherketones. researchgate.net The presence of the polar nitrile group within a polymer can enhance its properties, such as thermal stability and mechanical strength.

Furthermore, benzonitrile derivatives are integral to the design of advanced functional materials. Recent research has focused on donor-acceptor-donor' (D-A-D') molecules based on a benzonitrile acceptor core for applications in materials exhibiting thermally activated delayed fluorescence (TADF). rsc.orgrsc.orgresearchgate.net These materials are crucial for energy-efficient displays. Additionally, such compounds can exhibit mechanochromic luminescence (MCL), where their emission color changes in response to mechanical stimuli like grinding or pressing, opening doors to applications in sensors and smart coatings. rsc.orgrsc.org

The application of benzonitrile-based materials in molecular electronics is a rapidly advancing area. A significant application is in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net Fluorinated benzonitrile compounds have been successfully used as emitters in OLED devices, demonstrating tunable light-emitting properties. rsc.orgrsc.orgresearchgate.net

In another facet of molecular electronics, benzonitrile derivatives are being investigated for their nonlinear optical (NLO) properties. mdpi.com Composite materials, created by embedding benzonitrile-based chromophores into a polymer matrix like poly(1-vinylcarbazole) (PVK), have shown potential for use in NLO applications, which are essential for technologies like optical switching and frequency conversion. mdpi.com The benzonitrile group typically acts as the electron-accepting part of the chromophore, a key design feature for achieving large NLO responses. mdpi.com

Theoretical and Computational Investigations of 3 Chloromethyl Benzonitrile Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the mechanisms of chemical reactions. nih.gov By calculating the electronic structure of molecules, DFT allows for the exploration of reaction pathways, the identification of transient species like transition states, and the determination of reaction energetics. For a molecule such as 3-(Chloromethoxy)benzonitrile, with its reactive chloromethyl group and the electronically influential benzonitrile (B105546) scaffold, DFT can elucidate the intricacies of its chemical transformations.

Recent studies on related benzonitrile derivatives have demonstrated the utility of DFT in understanding reaction mechanisms. For instance, investigations into the C-CN bond activation of substituted benzonitriles using nickel complexes have relied on DFT calculations to map out the reaction energy profiles and determine the stability of intermediates. utexas.eduutexas.edu These studies provide a framework for how DFT can be applied to predict the reactivity of this compound in various chemical environments.

Elucidation of Rate-Determining Steps and Transition States

For this compound, a primary reaction of interest is the nucleophilic substitution at the chloromethyl group. A hypothetical SN2 reaction with a nucleophile (Nu-) can be computationally modeled. DFT calculations can map the potential energy surface for the approach of the nucleophile to the carbon atom of the chloromethyl group, the breaking of the C-Cl bond, and the formation of the new C-Nu bond. The geometry of the pentacoordinate transition state can be optimized, and its energy calculated.

In a more complex, multi-step reaction, such as a cascade reaction involving both the chloromethyl and nitrile groups, DFT can be used to model each step. researchgate.net By calculating the Gibbs free energy of activation (ΔG‡) for each proposed elementary step, the rate-determining step can be identified. researchgate.net For example, in a hypothetical reaction, the initial substitution at the chloromethyl group might be followed by an intramolecular cyclization involving the nitrile group. DFT would be able to determine which of these steps presents the higher energy barrier.

Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Two-Step Reaction of this compound

| Step | Reaction | Calculated ΔG‡ (kcal/mol) | Nature of Step |

| 1 | Nucleophilic substitution at the chloromethyl group | 15.2 | Exothermic |

| 2 | Intramolecular cyclization | 22.5 | Endothermic |

This table presents hypothetical data for illustrative purposes.

Prediction of Regioselectivity and Stereoselectivity

Many organic reactions can yield more than one product isomer. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. DFT is a valuable tool for predicting both of these outcomes. By comparing the activation energies of the transition states leading to the different possible products, the most likely product can be identified. acs.org

In the case of this compound, electrophilic aromatic substitution presents a question of regioselectivity. The directing effects of the existing substituents (the chloromethoxy and nitrile groups) will influence the position of the incoming electrophile. The nitrile group is a meta-director and deactivating, while the chloromethoxy group is an ortho, para-director and deactivating. DFT calculations can be used to model the transition states for substitution at the various open positions on the benzene (B151609) ring (positions 2, 4, 5, and 6). The position with the lowest activation energy for the formation of the sigma complex intermediate will be the favored site of substitution.

Stereoselectivity can be predicted in reactions that create a new chiral center. For instance, if this compound were to react with a prochiral nucleophile, or if a chiral catalyst were used, DFT could be used to model the transition states leading to the different stereoisomeric products. The energy difference between these diastereomeric transition states would determine the predicted enantiomeric or diastereomeric excess. acs.org

Quantum Chemical Analysis of Electronic Structure and Reactivity

For this compound, the electronic properties are influenced by the interplay of the electron-withdrawing nitrile group and the chloromethoxy group. The nitrile group, with its triple bond and electronegative nitrogen atom, significantly polarizes the molecule. The chloromethoxy group, while containing electronegative oxygen and chlorine atoms, can also participate in resonance.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO represents the region most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Illustrative Calculated Electronic Properties of this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 7.3 eV | Suggests moderate kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a significant overall polarity of the molecule. |

This table presents hypothetical data for illustrative purposes.

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the nitrile group, making it a potential site for electrophilic attack or coordination to metal ions. Conversely, positive potential would be expected around the hydrogen atoms and the carbon of the chloromethyl group, indicating susceptibility to nucleophilic attack.

Computational Design of Novel Reactions and Derivatization Pathways

The predictive power of computational chemistry can be harnessed to design novel reactions and explore new derivatization pathways for a target molecule. By understanding the inherent reactivity of this compound from quantum chemical analysis, new reactions can be proposed and their feasibility assessed computationally before any experimental work is undertaken.

For example, the presence of both a reactive chloromethyl group and a nitrile group allows for the design of tandem or cascade reactions to build complex molecular architectures. One could computationally explore the feasibility of an initial nucleophilic substitution at the chloromethyl group, followed by an intramolecular reaction involving the nitrile group to form a heterocyclic ring system. DFT calculations could be used to evaluate different nucleophiles and reaction conditions to optimize the predicted yield of the desired product.

Another avenue for computational design is the exploration of metal-catalyzed cross-coupling reactions. The C-Cl bond of the chloromethyl group could potentially be activated by a transition metal catalyst to form a new C-C or C-heteroatom bond. Computational studies could screen different catalysts and ligands to identify promising candidates for such a transformation.

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational methods are central to modern QSAR, allowing for the calculation of a wide range of molecular descriptors that can be used to build predictive models.

For this compound, a hypothetical SAR study could be designed to explore its potential as a lead compound for a particular biological target. A library of virtual derivatives could be created by systematically modifying the parent structure. For instance, the chlorine atom could be replaced with other halogens or functional groups, and substituents could be added to the benzene ring.

For each of these virtual derivatives, a set of molecular descriptors would be calculated using computational methods. These descriptors can be categorized as:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

These calculated descriptors would then be used to build a mathematical model that correlates them with a hypothetical or experimentally determined biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthesis of more potent and selective compounds.

Advanced Characterization Methodologies for Elucidating Reaction Pathways and Products

High-Resolution Mass Spectrometry (HRMS) in Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. This technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.

In the analysis of 3-(Chloromethoxy)benzonitrile, HRMS would be used to confirm its molecular formula, C₈H₆ClNO. The instrument would detect the molecular ion ([M]⁺) or a protonated version ([M+H]⁺), and its measured mass would be compared against the theoretical (calculated) exact mass. The presence of chlorine would be readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, separated by two mass units. This precise mass measurement is invaluable for distinguishing the target compound from isomers or byproducts with different elemental compositions that may have the same nominal mass. For reaction products derived from this compound, HRMS provides definitive evidence of transformations, such as the substitution of the chlorine atom or reactions involving the nitrile group, by confirming the elemental formula of the new species.

Table 1: Predicted HRMS Data for this compound

| Formula | Ion Type | Calculated Mass (m/z) |

| C₈H₆³⁵ClNO | [M]⁺ | 167.0138 |

| C₈H₆³⁷ClNO | [M]⁺ | 169.0108 |

| C₈H₇³⁵ClNO | [M+H]⁺ | 168.0216 |

| C₈H₇³⁷ClNO | [M+H]⁺ | 170.0187 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed molecular structure of an organic compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, ¹H NMR would reveal the specific arrangement of protons. The spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the chloromethoxy group. The four aromatic protons would appear in the typical downfield region for substituted benzenes (approximately 7.0-8.0 ppm), and their splitting patterns (e.g., multiplets, doublets, triplets) would confirm the 1,3- (meta) substitution pattern. The two protons of the methylene group (-OCH₂Cl) would appear as a sharp singlet further upfield, likely in the 5.5-6.0 ppm range, due to the influence of the adjacent oxygen and chlorine atoms.

¹³C NMR spectroscopy provides complementary information by detecting the different carbon environments. The spectrum for this compound would be expected to show eight distinct signals: one for the nitrile carbon (C≡N) in a characteristic region (around 117-120 ppm), one for the methylene carbon (-OCH₂Cl), and six separate signals for the six unique carbons of the substituted benzene (B151609) ring. The chemical shifts of the aromatic carbons would further corroborate the meta-substitution.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic C-H | 7.0 - 8.0 | Multiplet (m) | 4H |

| -OCH₂Cl | 5.5 - 6.0 | Singlet (s) | 2H |

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-CN) | 110 - 115 |

| Aromatic C (quaternary, C-O) | 155 - 160 |

| Aromatic C-H | 115 - 135 |

| Nitrile (C≡N) | 117 - 120 |

| Methylene (-OCH₂Cl) | 70 - 80 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR and Raman spectra of this compound would display characteristic bands confirming its key structural features. The most prominent and diagnostically useful band would be the strong, sharp absorption from the nitrile (C≡N) group stretch, typically found in the 2220-2240 cm⁻¹ region. Other key vibrations include the C-O-C stretching of the ether linkage, C-Cl stretching, and various aromatic ring vibrations. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. Therefore, some vibrations may be strong in one spectrum and weak or absent in the other, providing complementary information.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium | Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong | Medium |

| Alkyl Halide (C-Cl) | Stretch | 600 - 800 | Strong | Strong |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. This technique requires a well-ordered single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, it is possible to generate a precise three-dimensional map of the electron density and thus determine the exact positions of all atoms in the molecule and their arrangement within the crystal lattice.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous confirmation of its structure. It would yield precise data on bond lengths (e.g., the C≡N, C-O, O-C, and C-Cl bonds), bond angles, and torsion angles, confirming the geometry of the chloromethoxy group and the planarity of the benzonitrile (B105546) ring. Furthermore, this technique would reveal details about intermolecular interactions in the solid state, such as packing forces and potential weak hydrogen bonds, which govern the material's macroscopic properties. This level of detail is unattainable by other spectroscopic methods and is considered definitive proof of structure.

Future Research Directions and Challenges

Development of More Efficient and Selective Catalytic Systems for 3-(Chloromethyl)benzonitrile (B1583590) Transformations

The transformation of the 3-(chloromethyl)benzonitrile moiety is a key step in the synthesis of more complex molecules. While various methods exist, future research is directed towards the development of more efficient, selective, and sustainable catalytic systems. The demand for cleaner and more cost-effective processes is a significant driver in this field. unimi.it

Modern synthetic methods, particularly those involving transition-metal catalysis, have proven to be powerful tools for creating heterocyclic rings with shorter reaction times and higher yields compared to traditional methods. unimi.it Research efforts are focused on several key areas:

Transition-Metal Catalysis : Systems using palladium, copper, and ruthenium are being explored to facilitate novel transformations. unimi.it For instance, palladium-catalyzed coupling reactions of benzylic bromides with arylboronic acids have been shown to be effective. researchgate.net Future work will likely focus on developing catalysts that are more active, require lower loadings, and are more resistant to functional groups.

Organocatalysis : The use of small organic molecules as catalysts offers a metal-free alternative, which is advantageous for reducing toxic metal contamination in final products. unimi.it N-heterocyclic carbenes (NHCs), for example, have been used to catalyze the synthesis of axially chiral benzonitriles through dynamic kinetic resolution, controlling chirality during the formation of the nitrile group. nih.gov

Metal-Free Cascade Reactions : Base-promoted cascade reactions, using inexpensive and environmentally benign reagents like potassium carbonate (K₂CO₃), allow for the combination of multiple reaction steps in a single pot without the need for metal catalysts. acs.org These reactions can be used to synthesize complex structures like isoindolin-1-ones from readily available materials under mild conditions. acs.org

Table 1: Comparison of Catalytic Systems for Benzonitrile (B105546) Transformations

| Catalytic System | Catalyst Examples | Advantages | Research Challenges |

|---|---|---|---|

| Transition-Metal | Pd(Ph₃P)₂Cl₂, CuI, RuCl₂(R-xylBINAP) | High activity, high yields, shorter reaction times. unimi.itacs.org | Catalyst cost, potential metal contamination, ligand sensitivity. unimi.it |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs), Bifunctional Thioureas | Metal-free, high enantioselectivity, mild conditions. nih.govkyoto-u.ac.jp | Higher catalyst loading may be needed, limited substrate scope. |

| Metal-Free Cascade | K₂CO₃, Potassium tert-butoxide | Inexpensive, environmentally benign, one-pot synthesis. acs.org | Can be limited in scope, may require specific substrate pre-functionalization. |

Future work will aim to combine the advantages of these systems, perhaps through dual catalytic approaches, to achieve unprecedented levels of efficiency and selectivity.

Expanding the Synthetic Scope to Novel Molecular Architectures

3-(Chloromethyl)benzonitrile is a valuable building block for constructing a wide array of novel molecular architectures, particularly heterocyclic compounds which are prevalent in pharmaceuticals and functional materials. unimi.it The reactive chloromethyl group serves as an excellent electrophilic handle for introducing the cyanophenyl motif into larger structures.

Key research directions include:

Synthesis of Fused Heterocycles : There is significant interest in developing one-pot, multi-component reactions to build complex fused ring systems. For example, cascade reactions starting from ortho-carbonyl-substituted benzonitriles can yield isoindolin-1-ones with a tetrasubstituted C-3 position. acs.org Further transformations of these products can lead to intermediates for natural product synthesis. acs.org

Accessing Axially Chiral Scaffolds : The development of methods for the atroposelective synthesis of axially chiral biaryl benzonitriles is a significant challenge. nih.gov Catalytic methods that control the formation of the C-CN bond on a pre-existing racemic biaryl scaffold represent a novel strategy. nih.gov These chiral benzonitriles can then be converted into other functional groups, such as amides and thioamides, for use as chiral ligands or catalysts. nih.gov

Multi-component Reactions : Designing new multi-component reactions (MCRs) that incorporate 3-(chloromethyl)benzonitrile is a promising avenue. A Gewald three-component reaction has been used as a key step to access 4-phenyl substituted thiophene (B33073) rings, which were further elaborated into complex molecules. acs.org An additional nucleophilic substitution involving 3-(chloromethyl)benzonitrile was used to complete the synthesis of the target compound. acs.org

Table 2: Examples of Novel Molecular Architectures from Benzonitrile Precursors

| Precursor | Reaction Type | Novel Architecture | Significance |

|---|---|---|---|

| 2-Acetylbenzonitrile (B2691112) & ((chloromethyl)sulfonyl)benzene | Base-promoted cascade | 3,3-Dialkylated Isoindolin-1-ones | Building blocks for natural products (e.g., aristolactams). acs.org |

| Racemic 2-arylbenzaldehydes | NHC-catalyzed dynamic kinetic resolution | Axially Chiral Biaryl Benzonitriles | Precursors to chiral ligands and catalysts. nih.gov |

| 3-(Chloromethyl)benzonitrile | Nucleophilic substitution | PD-L1 Inhibitor Scaffolds | Potential applications in immunotherapy. acs.org |

The challenge lies in controlling regioselectivity and stereoselectivity in these complex transformations to access a diverse library of new chemical entities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols from batch to continuous flow processing is a major goal for modern chemical manufacturing, offering improved safety, efficiency, and scalability. mdpi.com The integration of reactions involving 3-(chloromethyl)benzonitrile with flow chemistry and automated synthesis platforms presents a significant opportunity for future research.

Key aspects for development include:

Continuous Flow Synthesis : Many reactions involving reactive intermediates like chloromethylated aromatics can benefit from the precise control of reaction parameters (temperature, pressure, residence time) offered by flow reactors. mdpi.com This can minimize the formation of byproducts and improve safety when handling hazardous reagents. Flow systems enable the easy coupling of multiple reaction steps without the need to isolate and purify intermediates. mdpi.com

Automated Platforms : Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. rsc.org These systems can perform numerous experiments in parallel, rapidly screening catalysts, solvents, and other variables to identify optimal synthetic routes. rsc.org An automated flow platform has been developed to decouple mixing and reaction times, which is crucial for studying fast, mass-transfer-limited processes. rsc.org

Radiolabeling Applications : The synthesis of PET (Positron Emission Tomography) tracers often involves the late-stage introduction of a radionuclide like ¹⁸F. Automated protocols for the synthesis of complex molecules like 3-fluoro-5-((2-methylthiazol-4-yl)ethynyl)benzonitrile ([¹⁸F]FMTEB) have been developed. nih.gov Similar automated flow platforms could be adapted for the synthesis of derivatives of 3-(chloromethyl)benzonitrile, facilitating rapid and reliable production of radiolabeled compounds for imaging applications.

Table 3: Advantages of Flow Chemistry for 3-(Chloromethyl)benzonitrile Transformations

| Feature | Benefit in Flow Chemistry | Implication for Synthesis |

|---|---|---|

| Heat & Mass Transfer | Superior control due to high surface-area-to-volume ratio | Improved reaction selectivity, reduced byproduct formation, safer handling of exothermic reactions. |

| Reaction Time | Precise control of residence time | Enables optimization of fast reactions and quenching of unstable intermediates. rsc.org |

| Automation & Scale-up | Amenable to automated control and numbering-up for production | Faster process development, consistent product quality, and seamless scale-up. mdpi.comrsc.org |

| Safety | Small reactor volumes minimize hazard potential | Safer handling of toxic or reactive reagents and intermediates. mdpi.com |

The primary challenge is the adaptation of existing batch chemistries to flow conditions, which often requires significant re-optimization and specialized equipment.

Exploration of Bio-Inspired Synthetic Routes

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, is a cornerstone of green chemistry. mdpi.com It offers high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. nih.gov Exploring bio-inspired routes for the synthesis and transformation of 3-(chloromethoxy)benzonitrile and its analogs is a promising frontier.

Future research in this area could focus on:

Enzymatic Transformations : Specific classes of enzymes could be employed for targeted modifications. For example, nitrilase enzymes can selectively hydrolyze the nitrile group to a carboxylic acid or an amide. Oxidoreductases, such as peroxidases and laccases, could be used for polymerization or oxidation reactions, while Baeyer-Villiger monooxygenases offer a route to lactones from ketone precursors. mdpi.com

Precursor-Directed Biosynthesis and Mutasynthesis : These techniques leverage the biosynthetic machinery of microorganisms. In precursor-directed biosynthesis (PDB), non-natural building blocks, such as a derivative of benzonitrile, could be fed to a microbial culture that produces a complex natural product. nih.gov The organism's enzymes may incorporate the unnatural precursor, leading to novel analogs. nih.gov

Chemoenzymatic Synthesis : This approach combines the best of chemical and biological catalysis. A chemical synthesis could be used to create a core structure like 3-(chloromethyl)benzonitrile, which is then modified in subsequent steps using highly selective enzymatic reactions. nih.gov This is particularly useful for introducing chirality or performing transformations on sensitive functional groups.

Table 4: Potential Biocatalytic Transformations

| Enzyme Class | Transformation | Potential Application |

|---|---|---|

| Nitrilase | -C≡N → -COOH or -CONH₂ | Selective hydrolysis of the nitrile group under mild conditions. |

| Oxidoreductase | Oxidation, Polymerization | Synthesis of novel polyphenols or other oxidized derivatives. mdpi.com |

| Hydrolase (e.g., Lipase) | Enantioselective acylation/hydrolysis | Chiral resolution of racemic precursors or derivatives. mdpi.com |

| Non-ribosomal peptide synthetase (NRPS) | Incorporation into peptides | Creation of novel peptide-based natural product analogs via PDB. nih.gov |

The main challenges in biocatalysis include enzyme discovery, engineering enzymes for non-natural substrates, and optimizing reaction conditions for industrial-scale production.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(Chloromethoxy)benzonitrile, and how do they influence its reactivity in synthetic applications?

- Answer: Physicochemical properties such as logP (lipophilicity), boiling point, and molecular polarity are critical for predicting solubility, stability, and reaction pathways. For structurally similar compounds like 3-(Chloromethyl)benzonitrile (logP = 2.88, boiling point = 414.2°C), these properties suggest moderate hydrophobicity and thermal stability, enabling use in organic solvents or high-temperature reactions . Researchers should characterize this compound via HPLC or GC-MS to confirm purity and stability under experimental conditions.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer: Safety measures include:

- Use of personal protective equipment (PPE: gloves, goggles, lab coats) to avoid skin/eye contact.

- Storage in cool, dry conditions away from oxidizing agents to prevent decomposition.

- Proper ventilation to mitigate inhalation risks, as benzonitrile derivatives may release toxic fumes (e.g., HCN) under extreme conditions .

- Waste disposal through certified hazardous waste handlers to comply with environmental regulations .

Q. What synthetic routes are recommended for this compound, and how can reaction yields be optimized?

- Answer: A plausible method involves nucleophilic substitution:

React 3-hydroxybenzonitrile with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a base (e.g., K₂CO₃).

Optimize reaction time and temperature (e.g., 60–80°C, 12–24 hours) to maximize yield.

Purify via column chromatography or recrystallization.

Similar protocols for 3-(Difluoromethoxy)benzonitrile highlight the importance of controlling stoichiometry and avoiding moisture to prevent side reactions .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

- Answer:

- FT-IR/Raman: Identify functional groups (C≡N stretch ~2230 cm⁻¹, C-O-C stretch ~1100 cm⁻¹) and confirm substitution patterns.

- NMR (¹H/¹³C): Assign aromatic protons (δ 7.0–8.0 ppm) and chloromethoxy groups (δ 4.5–5.5 ppm for -OCH₂Cl).

- UV-Vis: Analyze electronic transitions (π→π*, n→π*) for conjugation effects.

Discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts) can be resolved by refining solvent models or verifying tautomeric forms .

Q. What computational strategies (e.g., DFT, NBO) predict the reactivity and electronic properties of this compound?

- Answer:

- DFT: Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The nitrile group likely acts as an electron-withdrawing group, polarizing the aromatic ring.

- Natural Bond Orbital (NBO): Analyze hyperconjugation effects (e.g., σ→π* interactions in the chloromethoxy group).

- Fukui indices: Identify regions prone to electrophilic attack (e.g., para to the nitrile group) .

Q. How can this compound serve as an intermediate in materials science, such as OLEDs or organic electronics?

- Answer: Benzonitrile derivatives are used in OLEDs as electron-transport layers or emissive dopants. The chloromethoxy group may enhance solubility for thin-film deposition. Researchers should explore:

- Suzuki coupling to attach aryl/heteroaryl groups for tuning optoelectronic properties.

- Compatibility with vacuum sublimation processes for device fabrication .

Q. What experimental designs address contradictions in kinetic vs. thermodynamic product formation during functionalization of this compound?

- Answer:

- Temperature control: Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures favor thermodynamic products (e.g., para-substitution).

- Catalyst screening: Transition metals (Pd, Cu) may direct regioselectivity.

- In-situ monitoring: Use techniques like ReactIR to track intermediate formation and adjust conditions dynamically .

Methodological Considerations

- Data Contradiction Analysis: For conflicting spectroscopic results (e.g., unexpected NMR splitting), cross-validate with high-resolution MS and X-ray crystallography (if crystalline). Computational simulations (e.g., Gaussian) can model solvent effects or tautomerism .

- Drug Likeness Assessment: Apply Lipinski’s Rule of Five and ADMET predictions to evaluate potential pharmaceutical utility, leveraging tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.